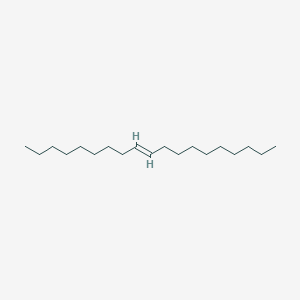
9-Nonadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Nonadecene is an organic compound with the molecular formula C19H38. It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated alkene. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.
Reduction: Nonadecane.
Substitution: 9-Bromononadecane and other halogenated derivatives.
Aplicaciones Científicas De Investigación
9-Nonadecene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in the pheromonal communication of certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.
Comparación Con Compuestos Similares
Nonadecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
9-Octadecene: An unsaturated hydrocarbon with one less carbon atom.
9-Eicosene: An unsaturated hydrocarbon with one more carbon atom.
Uniqueness: 9-Nonadecene’s unique structure, with a double bond at the ninth carbon, gives it distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts. This makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
31035-07-1 |
|---|---|
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
(E)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+ |
Clave InChI |
UTPZTNSPDTWUBY-HTXNQAPBSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
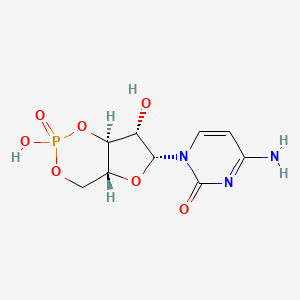
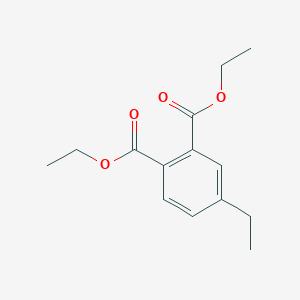
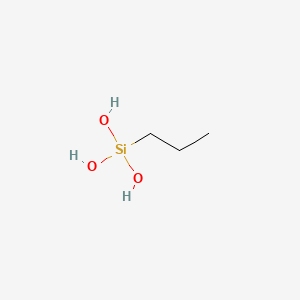

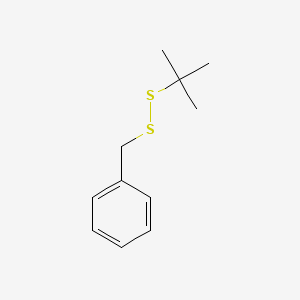
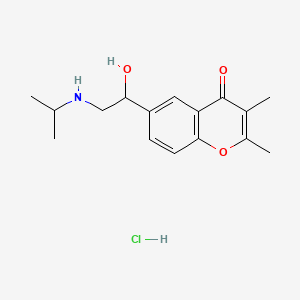
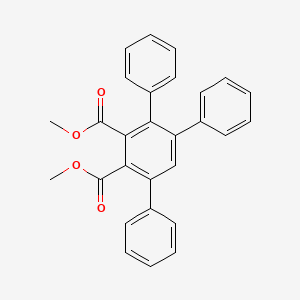

![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
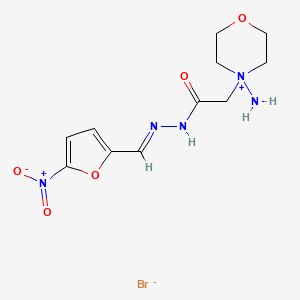
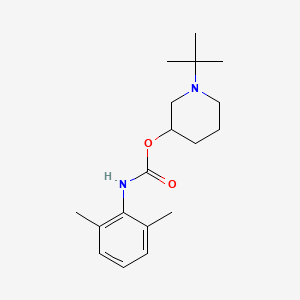
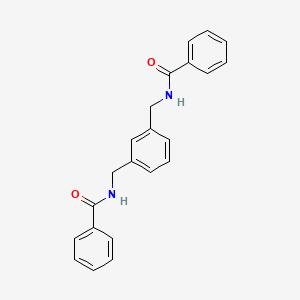
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
